molecular formula C21H24N2O3 B11004398 N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide

N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide

Cat. No.: B11004398
M. Wt: 352.4 g/mol
InChI Key: GEKIAUOCYQNVIV-UHFFFAOYSA-N
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Description

N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide is a compound that belongs to the class of indole derivatives Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide typically involves multiple steps, starting from readily available precursors. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield methoxybenzoic acid derivatives, while reduction of the propanamide side chain can produce corresponding alcohols .

Scientific Research Applications

N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and neuroprotective activities.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or interact with neurotransmitter receptors in the brain, leading to neuroprotective effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide is unique due to its specific combination of functional groups and side chains, which confer distinct chemical and biological properties. Its dual methoxy groups and propanamide side chain differentiate it from other indole derivatives, potentially leading to unique interactions with biological targets and applications in various fields .

Properties

Molecular Formula

C21H24N2O3

Molecular Weight

352.4 g/mol

IUPAC Name

N-[2-(5-methoxyindol-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide

InChI

InChI=1S/C21H24N2O3/c1-25-18-6-3-16(4-7-18)5-10-21(24)22-12-14-23-13-11-17-15-19(26-2)8-9-20(17)23/h3-4,6-9,11,13,15H,5,10,12,14H2,1-2H3,(H,22,24)

InChI Key

GEKIAUOCYQNVIV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NCCN2C=CC3=C2C=CC(=C3)OC

Origin of Product

United States

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